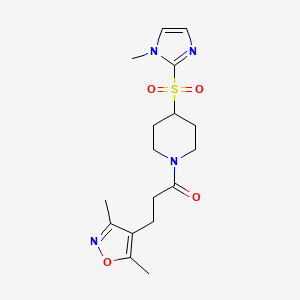

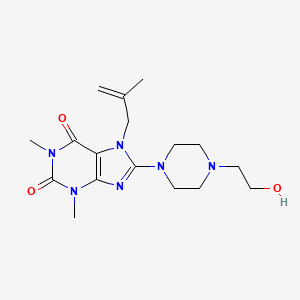

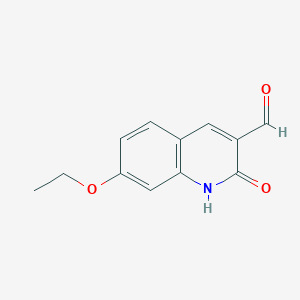

N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide involves multiple steps, including the formation of pyrimidine and pyrrolidine rings. In one study, a compound with a similar structure, N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide, was synthesized and characterized using various spectroscopic methods such as 13C NMR, 1H NMR, FT-IR, and MS. The structure was further confirmed by single crystal X-ray structural analysis . This suggests that the synthesis of N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide would likely follow a similar pathway, with careful attention to the formation of the pyrimidine and pyrrol rings and the subsequent attachment of the morpholine and acetamide groups.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed using X-ray diffraction, which provides a detailed view of the atomic arrangement. Density functional theory (DFT) calculations are also used to optimize the structure and compare it with experimental data. For instance, the compound mentioned above was analyzed using DFT with the B3LYP functional and the 6-311G(2d, p) basis set, which showed consistency with the X-ray diffraction results . This indicates that a similar approach would be applicable for analyzing the molecular structure of N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their electronic structure. The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity of a molecule. A small HOMO-LUMO gap suggests higher chemical reactivity, which was observed in a related compound, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide . Therefore, it can be postulated that N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide may also exhibit significant reactivity, which could be exploited in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are closely related to their molecular structure. For example, the presence of hydrogen bonds can influence the packing of molecules in the solid state, as seen in the crystal structure analysis of the synthesized compound . The vibrational spectra obtained from FT-IR and FT-Raman provide insights into the functional groups present and their interactions. The NBO analysis and Hirshfeld surfaces can reveal information about hydrogen-bonded interactions and the nature of intermolecular contacts, which are crucial for understanding the compound's behavior in different environments . These analyses would be essential for a comprehensive understanding of N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide's properties.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Antimicrobial Activity : A study demonstrated the synthesis and in vitro evaluation of biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, revealing significant antibacterial activity against pathogens like beta-Hemolytic streptococcus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas, as well as antifungal activity against Aspergillus flavus, Microsporum gypseum, Mucor, and Rhizopus (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).

Design and Synthesis : Another research focused on the design, synthesis, and spectral characterization of novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides, highlighting the chemical innovation in the development of compounds with potential biological activities (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).

Antitumor and Pharmacological Profiles : Research into the development of novel inhibitors of the PI3K-AKT-mTOR pathway identified 4-(Pyrimidin-4-yl)morpholines as privileged pharmacophores, underscoring the importance of morpholine derivatives in targeting key biochemical pathways involved in cancer progression (Hobbs et al., 2019).

Antimicrobial and Antifungal Agents : Synthesis and evaluation of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives demonstrated broad-spectrum antifungal agents against Candida and Aspergillus species, indicating the compound's potential in addressing fungal infections (Bardiot et al., 2015).

Novel Radioligand Development : A pyridopyrimidin-4-one derivative was characterized as a radioligand candidate for arginine vasopressin 1B (V1B) receptor, demonstrating its utility in in vivo radiotracer applications to measure receptor occupancy, which is crucial for drug development and monitoring levels of specific receptors in various conditions (Koga et al., 2016).

Propriétés

IUPAC Name |

N-(6-morpholin-4-ylpyrimidin-4-yl)-2-pyrrol-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c20-14(10-18-3-1-2-4-18)17-12-9-13(16-11-15-12)19-5-7-21-8-6-19/h1-4,9,11H,5-8,10H2,(H,15,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMUDUUOZFPKIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NC(=O)CN3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-morpholinopyrimidin-4-yl)-2-(1H-pyrrol-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

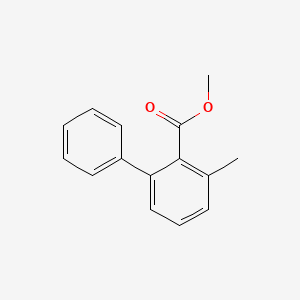

![Methyl 3-methyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2519061.png)

amino}ethoxy)benzoic acid](/img/no-structure.png)

![4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2519072.png)

![9-(4-bromophenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519074.png)